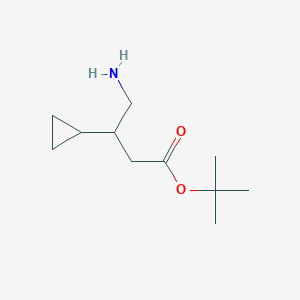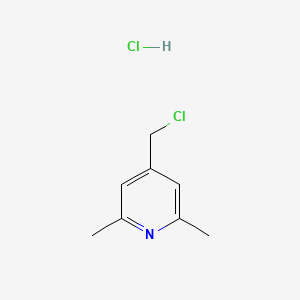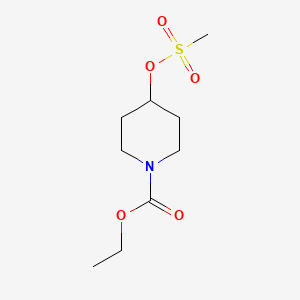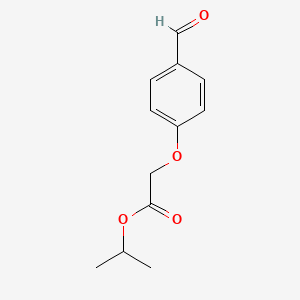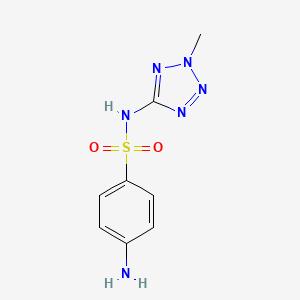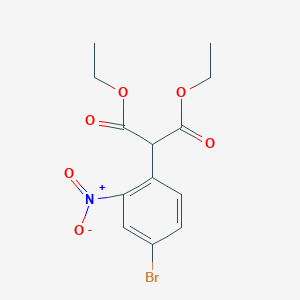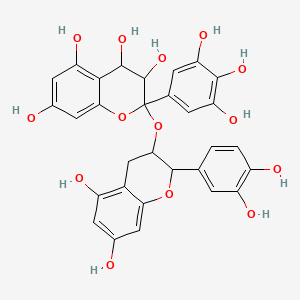
Prodelphiniline
Overview
Description
Prodelphiniline is a polymeric tannin composed of gallocatechin units. It is a type of proanthocyanidin that yields delphinidin upon depolymerization under oxidative conditions . This compound is naturally found in various plants, including grape skins, pomegranate peels, and green tea leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prodelphiniline can be synthesized through the polymerization of gallocatechin units. The reaction typically involves oxidative conditions that facilitate the formation of polymeric chains. The process requires a controlled environment to ensure the proper formation of the polymer structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of gallocatechin from natural sources such as grape skins and green tea leaves. The extracted gallocatechin is then subjected to oxidative polymerization to produce this compound. This method ensures a high yield of the compound while maintaining its structural integrity.
Types of Reactions:
Oxidation: this compound undergoes oxidation to yield delphinidin. This reaction is facilitated by oxidative agents and results in the breakdown of the polymeric structure.
Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: this compound can participate in substitution reactions where functional groups on the gallocatechin units are replaced by other groups.
Common Reagents and Conditions:
Oxidative Agents: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used in the oxidation of this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group replacement.
Major Products Formed:
Delphinidin: The primary product formed from the oxidation of this compound.
Reduced Forms: Various reduced forms of the compound can be obtained through reduction reactions.
Substituted Derivatives: Different substituted derivatives can be formed through substitution reactions.
Scientific Research Applications
Prodelphiniline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying polymerization and depolymerization reactions.
Biology: this compound is studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: The compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
Prodelphiniline exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The compound also inhibits the activity of enzymes such as hyaluronidase, which plays a role in cancer metastasis . By inhibiting hyaluronidase, this compound reduces the degradation of hyaluronic acid, thereby preventing the spread of cancer cells.
Comparison with Similar Compounds
Procyanidin: Another type of proanthocyanidin composed of catechin units. It also has antioxidant properties but differs in its polymeric structure.
Delphinidin: A monomeric anthocyanidin that is a product of prodelphiniline oxidation. It has similar antioxidant properties but lacks the polymeric structure.
Epigallocatechin: A monomeric flavonoid found in green tea. It shares similar antioxidant properties but differs in its chemical structure.
Uniqueness of this compound: this compound is unique due to its polymeric structure composed of gallocatechin units. This structure provides enhanced antioxidant properties compared to monomeric compounds. Additionally, its ability to yield delphinidin upon oxidation makes it a valuable compound for studying polymerization and depolymerization reactions.
Properties
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-13-6-17(34)15-10-24(28(42-22(15)8-13)11-1-2-16(33)18(35)3-11)44-30(12-4-20(37)26(39)21(38)5-12)29(41)27(40)25-19(36)7-14(32)9-23(25)43-30/h1-9,24,27-29,31-41H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQAVLCMUQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942169 | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20136-67-8 | |
| Record name | 2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020136678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodelphiniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

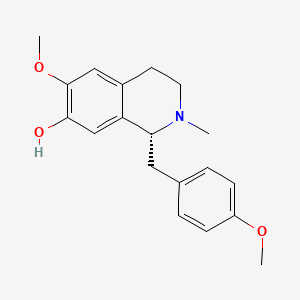

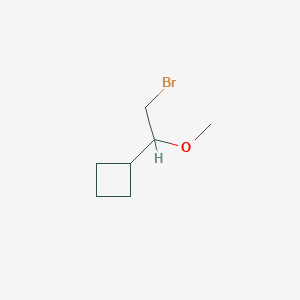
![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)
